molecular formula C24H21N3O3 B11298568 N-(2-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

N-(2-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

Cat. No.: B11298568
M. Wt: 399.4 g/mol
InChI Key: DOAOKYCLYFROPU-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The compound’s structure includes a benzamide moiety linked to an oxadiazole ring through a methoxy bridge, with an ethyl group attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-ethylphenylamine, 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, and 2-hydroxybenzoyl chloride.

    Step 1 Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an appropriate amine.

    Step 2 Formation of the Benzamide Moiety: 2-hydroxybenzoyl chloride is reacted with 2-ethylphenylamine to form the benzamide intermediate.

    Step 3 Coupling Reaction: The final step involves coupling the benzamide intermediate with the oxadiazole derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products may include reduced oxadiazole derivatives.

    Substitution: Products vary depending on the substituent introduced, such as nitrobenzamides or sulfonated benzamides.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that act as catalysts in various organic reactions.

    Material Science: It can be incorporated into polymers or used as a building block for designing new materials with specific properties.

Biology

    Antimicrobial Activity: The oxadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for developing new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.

Medicine

    Drug Development: The compound’s structure suggests potential pharmacological activities, such as anti-inflammatory or anticancer properties, which can be explored in drug development.

Industry

    Agriculture: It can be used in the development of agrochemicals, such as herbicides or fungicides.

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with biological macromolecules, such as proteins or nucleic acids, through hydrogen bonding or hydrophobic interactions. This can lead to inhibition of enzyme activity or disruption of cellular processes. The benzamide moiety can further enhance binding affinity and specificity towards the target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide: Similar structure with a methyl group instead of a phenyl group on the oxadiazole ring.

    N-(2-ethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)methoxy]benzamide: Similar structure with a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

N-(2-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is unique due to the combination of the oxadiazole ring and benzamide moiety, which imparts distinct chemical and biological properties. The presence of the ethyl group on the phenyl ring further differentiates it from other similar compounds, potentially affecting its reactivity and binding interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide

InChI

InChI=1S/C24H21N3O3/c1-2-17-10-6-8-14-20(17)25-24(28)19-13-7-9-15-21(19)29-16-22-26-23(27-30-22)18-11-4-3-5-12-18/h3-15H,2,16H2,1H3,(H,25,28)

InChI Key

DOAOKYCLYFROPU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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